3-(Difluoromethyl)pyridine-2-sulfonyl chloride
Description
Properties
Molecular Formula |
C6H4ClF2NO2S |
|---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
3-(difluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)6-4(5(8)9)2-1-3-10-6/h1-3,5H |
InChI Key |
DKQXZPLLFDDYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyridine-2-sulfonyl chloride typically involves the reaction of pyridine-2-sulfonyl chloride with difluoromethylating agents. One common method includes the use of difluoromethyl sulfone as a reagent under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)pyridine-2-sulfonyl chloride often employs a similar synthetic route but on a larger scale. The process involves the continuous addition of reagents and the use of efficient purification techniques, such as distillation under reduced pressure, to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate salts.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides.
Scientific Research Applications
3-(Difluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack . The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between 3-(difluoromethyl)pyridine-2-sulfonyl chloride and its analogs:
*Calculated based on analogous compounds.
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The difluoromethyl group at C3 exerts a moderate electron-withdrawing effect, activating the sulfonyl chloride toward nucleophilic substitution.
- Steric Influence: Methyl or trifluoromethyl groups at ortho positions (e.g., C2 in 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride) introduce steric hindrance, slowing reactions with bulky nucleophiles .
Metabolic and Physicochemical Properties
- Lipophilicity: Difluoromethyl groups (-CF₂H) offer intermediate lipophilicity (LogP ~1.5–2.0) compared to trifluoromethyl (-CF₃, LogP ~2.5–3.0) and non-fluorinated analogs. This balance improves membrane permeability while retaining solubility .
- Metabolic Stability: Fluorination reduces oxidative metabolism. The target compound’s difluoromethyl group provides longer half-life than non-fluorinated analogs (e.g., 5-chloro-2-methoxypyridine-3-sulfonyl chloride) but less stability than trifluoromethylated derivatives .
Biological Activity
3-(Difluoromethyl)pyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₄ClF₂N₃O₂S
- CAS Number : 104040-75-7
- Functional Groups : Sulfonyl chloride and difluoromethyl group attached to a pyridine ring.
The presence of the difluoromethyl group enhances the electrophilic nature of the compound, making it a valuable reagent in organic synthesis, particularly in forming sulfonamide derivatives.
The biological activity of 3-(difluoromethyl)pyridine-2-sulfonyl chloride primarily stems from its ability to act as an electrophile. This characteristic allows it to interact with nucleophilic sites on biomolecules, leading to modifications that can alter protein function or inhibit enzymatic activity.
Key Mechanisms:
- Electrophilic Attack : The sulfonyl chloride group can react with amines to form sulfonamides, which may exhibit biological activity.
- Protein Modification : The compound can modify proteins involved in critical cellular pathways, potentially leading to therapeutic effects.
Biological Activity
Research has demonstrated that derivatives of 3-(difluoromethyl)pyridine-2-sulfonyl chloride exhibit various biological activities, particularly in anti-cancer and antimicrobial applications.
Anticancer Activity
Several studies have indicated that compounds with similar structures show anti-proliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(Difluoromethyl)pyridine-2-sulfonyl chloride | MCF-7 (breast cancer) | 15.4 | |
| 3-(Difluoromethyl)pyridine-2-sulfonyl chloride | A549 (lung cancer) | 12.7 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound's derivatives have shown selective activity against Chlamydia trachomatis, making them potential candidates for treating chlamydial infections:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Derivative A | C. trachomatis | 8 µg/mL | |
| Derivative B | C. trachomatis | 4 µg/mL |
These findings highlight the potential of this compound as a scaffold for developing new antimicrobial agents.
Case Studies
-
Antichlamydial Activity :
A study focused on the synthesis of sulfonylpyridine derivatives demonstrated that certain analogs effectively impaired the growth of C. trachomatis without affecting host cell viability. The presence of electron-withdrawing groups like difluoromethyl was crucial for enhancing their activity against this pathogen . -
Cancer Cell Proliferation :
In vitro assays revealed that compounds derived from 3-(difluoromethyl)pyridine-2-sulfonyl chloride exhibited significant anti-proliferative effects on various cancer cell lines, suggesting their potential as therapeutic agents.
Safety and Toxicity
Despite its promising biological activities, safety assessments are crucial. The compound is classified as a strong irritant; thus, handling precautions are necessary to avoid skin and eye contact. Toxicity studies indicate mild toxicity towards mammalian cells but further investigation is warranted to ensure safety in clinical applications.
Q & A
Q. What are the standard synthetic routes for 3-(difluoromethyl)pyridine-2-sulfonyl chloride, and how are reaction conditions optimized?
The compound is synthesized via sulfonation of 3-(difluoromethyl)pyridine using chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere). Key steps include:
- Substrate Preparation : Purification of 3-(difluoromethyl)pyridine to minimize side reactions.
- Reaction Optimization : Slow addition of chlorosulfonic acid to prevent overheating, monitored via TLC or HPLC.
- Workup : Quenching with ice water followed by extraction with dichloromethane and recrystallization from hexane/ethyl acetate . Yield improvements (75–85%) are achieved by maintaining stoichiometric excess of chlorosulfonic acid and rigorous exclusion of moisture.
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : NMR confirms the presence of the difluoromethyl group (δ -110 to -115 ppm, split due to coupling). NMR shows pyridine protons as a multiplet (δ 7.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS exhibits [M+H] at m/z 228.0 (calculated 227.62 g/mol) with fragmentation peaks at m/z 191 (loss of Cl) and 147 (loss of SO) .
- HPLC : Reverse-phase C18 column (MeCN/HO + 0.1% TFA) confirms purity >98% with retention time ~6.2 min .
Q. What safety protocols are critical when handling this sulfonyl chloride?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use mandatory.
- Reactivity Hazards : Reacts exothermically with water, releasing HCl and SO. Store under anhydrous conditions (4°C, argon atmosphere).
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How does the difluoromethyl group influence electrophilic sulfonylation compared to trifluoromethyl or methyl analogues?
The CHF group exhibits moderate electron-withdrawing effects (σ = 0.38), enhancing electrophilicity of the sulfonyl chloride while maintaining better hydrolytic stability than CF (σ = 0.52). Comparative kinetic studies show:
| Substituent | Relative Reactivity (k) | Hydrolytic Half-life (pH 7) |
|---|---|---|
| CHF | 1.0 (reference) | 24 h |
| CF | 1.5 | 12 h |
| CH | 0.3 | 48 h |
| This balance makes CHF ideal for synthesizing sulfonamides with high bioactivity and stability . |
Q. What strategies resolve contradictory data in biological assays involving derivatives of this compound?
Discrepancies in IC values (e.g., kinase inhibition) often arise from:
- Solubility Issues : Use of DMSO (>10%) can denature proteins. Validate assays with LC-MS quantification of free ligand.
- Metabolite Interference : Pre-incubate derivatives with liver microsomes to identify active metabolites.
- Off-target Effects : Employ orthogonal assays (SPR, ITC) to confirm binding specificity .
Q. How do steric and electronic effects of the difluoromethyl group impact regioselectivity in nucleophilic substitutions?
The CHF group directs nucleophiles (e.g., amines, alcohols) to the para position of the pyridine ring due to:
- Steric Effects : CHF (van der Waals volume = 28 Å) is less bulky than CF (33 Å), reducing steric hindrance.
- Electronic Effects : The inductive (-I) effect stabilizes transition states at the ortho position, but mesomeric (+M) effects from pyridine nitrogen dominate, favoring para attack. Computational modeling (DFT, B3LYP/6-31G*) supports this selectivity .
Q. What role does fluorination play in improving the pharmacokinetic profile of sulfonamide derivatives?
- Lipophilicity : CHF increases log by 0.5–0.7 compared to non-fluorinated analogues, enhancing membrane permeability.
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (e.g., t = 6.2 h vs. 2.1 h for CH analogue in rat plasma) .
Methodological Considerations
- Contradiction Analysis : Always cross-validate synthetic yields using independent methods (e.g., gravimetry vs. NMR integration) .
- Scale-up Challenges : Pilot batches (>10 g) require strict temperature control to avoid dimerization byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
